molecular formula C9H14O2 B13454134 2,2,4,4-Tetramethylcyclopentane-1,3-dione CAS No. 31934-42-6

2,2,4,4-Tetramethylcyclopentane-1,3-dione

Cat. No.: B13454134
CAS No.: 31934-42-6
M. Wt: 154.21 g/mol
InChI Key: UJWKZMAOPDRNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4-Tetramethylcyclopentane-1,3-dione is an organic compound with the molecular formula C9H14O2. It is a cyclic diketone characterized by the presence of four methyl groups attached to the cyclopentane ring. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4,4-Tetramethylcyclopentane-1,3-dione can be synthesized through several methods. One common approach involves the oxidation of tetramethylcyclopentane. This process typically uses oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of tetramethylcyclopentane using oxygen or air in the presence of a suitable catalyst. This method is favored for its efficiency and scalability, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylcyclopentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,4,4-Tetramethylcyclopentane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylcyclopentane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylcyclobutane-1,3-dione: Another cyclic diketone with similar structural features but different reactivity.

    2,2,4,4-Tetramethylcyclohexane-1,3-dione: A larger ring structure with distinct chemical properties.

    2,2,4,4-Tetramethylcyclopentane-1,3-diol: A related compound with hydroxyl groups instead of carbonyl groups.

Uniqueness

2,2,4,4-Tetramethylcyclopentane-1,3-dione is unique due to its specific ring size and the presence of four methyl groups, which confer distinct steric and electronic properties. These features make it particularly stable and versatile for various chemical reactions and applications .

Properties

CAS No.

31934-42-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,2,4,4-tetramethylcyclopentane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-8(2)5-6(10)9(3,4)7(8)11/h5H2,1-4H3

InChI Key

UJWKZMAOPDRNBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C1=O)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.